molecular formula C3HF2IN2S B2827210 2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole CAS No. 1344266-66-5

2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole

Cat. No. B2827210
CAS RN: 1344266-66-5
M. Wt: 262.02
InChI Key: RLFPNBSGXHWQKA-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be a carbon, oxygen, nitrogen, or sulfur atom .


Synthesis Analysis

The synthesis of organofluorine compounds, including those involving difluoromethylation, has been a subject of considerable interest due to their unique physical and chemical properties. Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency .


Molecular Structure Analysis

While specific structural information for “2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole” is not available, it’s worth noting that difluoromethyl groups can be added to a variety of molecular structures, including large biomolecules such as proteins .


Chemical Reactions Analysis

Difluoromethylation reactions can involve a variety of methods, including electrophilic, nucleophilic, radical, and cross-coupling methods. The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is typically achieved upon reaction with ClCF2H .

Scientific Research Applications

Late-stage Difluoromethylation

This compound can be used in late-stage difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Photocatalytic Difluoromethylation

2-(Difluoromethyl)-5-iodo-1,3,4-thiadiazole can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .

Difluoromethylation of Olefins

This compound can be used in the difluoromethylation of olefins . The optimized reaction conditions employ biaryl vinyl ethers, BrCF2CO2Et or 2-bromo-2,2-difluoroamides, and fac-Ir(ppy)3 in CH3COOEt as the solvent .

Molecular Docking Simulations

Molecular docking simulations can be applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . This can help assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .

DFT Study

Density Functional Theory (DFT) can be used to study 4-difluoromethylation pyrazole derivatives . This can provide insights into the electronic structure and properties of these compounds .

Pharmaceutical Applications

The CF2H group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, eflornithine, a well-known difluoromethylated compound, acts as an irreversible inhibitor of the enzyme ornithine decarboxylase .

Safety and Hazards

The safety and hazards associated with a specific difluoromethylated compound will depend on its specific structure and intended use. It’s important to consult appropriate safety data sheets and other resources for information on a specific compound .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications. This includes the development of new difluoromethylation reagents and the exploration of novel non-ozone depleting difluorocarbene reagents .

properties

IUPAC Name

2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF2IN2S/c4-1(5)2-7-8-3(6)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFPNBSGXHWQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF2IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344266-66-5
Record name 2-(difluoromethyl)-5-iodo-1,3,4-thiadiazole
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